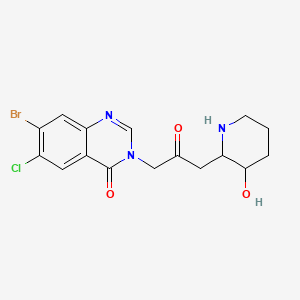

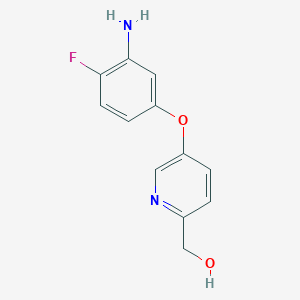

7-Bromo-6-chloro-3-(3-(3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one

Overview

Description

HT-100, also known as hexamethylene diisocyanate-based polyisocyanate, is a solvent-free aliphatic polyisocyanate. It is a colorless to slightly yellowish clear liquid, primarily used as a hardener component for lightfast two-component polyurethane coatings. These coatings exhibit high resistance to chemicals and weathering, excellent gloss retention, and outstanding mechanical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

HT-100 is synthesized from hexamethylene diisocyanate (HDI). The process involves the trimerization of HDI to form an isocyanurate structure. The reaction is typically carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired polyisocyanate structure .

Industrial Production Methods

In industrial settings, HT-100 is produced in large-scale reactors where precise control over reaction parameters such as temperature, pressure, and catalyst concentration is maintained. The product is then purified to remove any unreacted monomers and by-products. The final product is packaged in metal drums or ISO tanks for distribution .

Chemical Reactions Analysis

Types of Reactions

HT-100 undergoes several types of chemical reactions, including:

Addition Reactions: HT-100 reacts with polyols to form polyurethane coatings.

Substitution Reactions: It can react with alcohols, amines, and water, leading to the formation of ureas, carbamates, and carbon dioxide, respectively.

Common Reagents and Conditions

Polyols: Used in the formation of polyurethanes.

Alcohols and Amines: React with HT-100 to form carbamates and ureas.

Water: Reacts with HT-100 to produce carbon dioxide and polyureas.

Major Products Formed

Polyurethanes: Formed by the reaction of HT-100 with polyols.

Ureas and Carbamates: Formed by the reaction with amines and alcohols.

Polyureas: Formed by the reaction with water.

Scientific Research Applications

HT-100 has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of polyurethane coatings with high chemical resistance and mechanical properties.

Biology: Investigated for its potential use in biomedical coatings due to its biocompatibility.

Medicine: Explored for use in drug delivery systems and medical device coatings.

Industry: Widely used in automotive refinishing, transportation, industrial finishing, and plastics.

Mechanism of Action

HT-100 exerts its effects through the formation of strong covalent bonds with polyols, leading to the formation of polyurethane networks. These networks provide high mechanical strength, chemical resistance, and durability. The molecular targets include hydroxyl groups in polyols, which react with the isocyanate groups in HT-100 to form urethane linkages .

Comparison with Similar Compounds

Similar Compounds

Hexamethylene diisocyanate (HDI): The monomer used in the synthesis of HT-100.

Isophorone diisocyanate (IPDI): Another aliphatic diisocyanate used in polyurethane synthesis.

Toluene diisocyanate (TDI): An aromatic diisocyanate used in flexible polyurethane foams.

Uniqueness of HT-100

HT-100 is unique due to its aliphatic nature, which provides superior resistance to yellowing and degradation under UV light compared to aromatic diisocyanates like toluene diisocyanate. Additionally, HT-100 offers excellent mechanical properties and chemical resistance, making it suitable for high-performance coatings .

Properties

Molecular Formula |

C16H17BrClN3O3 |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one |

InChI |

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2 |

InChI Key |

LVASCWIMLIKXLA-UHFFFAOYSA-N |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8814081.png)

![8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8814145.png)

![2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8814151.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-ol](/img/structure/B8814158.png)